molecular formula C8H7ClN4 B11904431 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11904431
M. Wt: 194.62 g/mol
InChI Key: ABQSBBAJQHVKTH-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core with a chlorine atom at the 4-position and a cyclopropyl group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This reaction forms the pyrazolo[3,4-D]pyrimidine core, which can then be chlorinated at the 4-position and cyclopropylated at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The pyrazolo[3,4-D]pyrimidine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 4-position.

Scientific Research Applications

4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression . This leads to cell cycle arrest and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom and the cyclopropyl group enhances its binding affinity and selectivity for CDKs, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-1-cyclopropylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H7ClN4/c9-7-6-3-12-13(5-1-2-5)8(6)11-4-10-7/h3-5H,1-2H2

InChI Key

ABQSBBAJQHVKTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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